molecular formula C25H28BNO3 B12521709 3-Methoxy-N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

3-Methoxy-N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B12521709
M. Wt: 401.3 g/mol
InChI Key: GEPOCMNOSMLGDX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 3-methoxyaniline with diphenylboronic acid pinacol ester under palladium-catalyzed conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or tetrahydrofuran (THF), and requires heating to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Methoxy-N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the electron-rich nature of the boronic ester, which enhances its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

3-Methoxy-N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .

Properties

Molecular Formula

C25H28BNO3

Molecular Weight

401.3 g/mol

IUPAC Name

3-methoxy-N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C25H28BNO3/c1-24(2)25(3,4)30-26(29-24)22-17-16-21(18-23(22)28-5)27(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-18H,1-5H3

InChI Key

GEPOCMNOSMLGDX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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